Enhanced Lipophilicity (LogP) of 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione for Membrane Permeability Optimization
The target compound exhibits a significantly higher calculated LogP value (3.57) compared to its non-chlorinated analog, 3-methylbenzo[b]thiophene 1,1-dioxide . While LogP data for the latter is not directly available from the same source, the increase is consistent with the known effect of aromatic chlorine substitution, which enhances lipophilicity and membrane permeability, a critical parameter for central nervous system (CNS) drug candidates and cellular assays . This property makes the target compound a more suitable starting point for designing molecules requiring improved passive diffusion across lipid bilayers.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 3.5689 |
| Comparator Or Baseline | 3-Methylbenzo[b]thiophene 1,1-dioxide (LogP value not available, but lower by inference) |
| Quantified Difference | Not quantifiable due to missing comparator data; difference inferred based on established structure-property relationships. |
| Conditions | Computational prediction using XLogP3 algorithm. |
Why This Matters
Procurement of the 5-chloro derivative is essential when increased lipophilicity is a design goal, as substituting a non-chlorinated analog would yield a compound with inferior membrane permeability characteristics.
